Cas no 1865041-07-1 (2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid)

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is a fluorinated pyridine derivative with a dimethylamino substituent, offering unique reactivity and structural versatility in synthetic chemistry. The fluorine atom at the α-position enhances its electrophilic character, making it a valuable intermediate for nucleophilic substitution and cross-coupling reactions. The dimethylamino group contributes to electron-donating effects, influencing the compound's solubility and coordination properties. This compound is particularly useful in pharmaceutical and agrochemical research, where its functional groups enable precise modifications for drug discovery and bioactive molecule development. Its stability under mild conditions and compatibility with diverse reaction environments further underscore its utility in advanced organic synthesis.
2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid structure
1865041-07-1 structure
Product Name:2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid
CAS No:1865041-07-1
MF:C9H11FN2O2
MW:198.194245576859
CID:5743321
PubChem ID:126976777
Update Time:2025-10-10

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1138521
    • 1865041-07-1
    • 2-[6-(dimethylamino)pyridin-3-yl]-2-fluoroacetic acid
    • 2-[6-(dimethylamino)pyridin-3-yl]-2-fluoroaceticacid
    • 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid
    • Inchi: 1S/C9H11FN2O2/c1-12(2)7-4-3-6(5-11-7)8(10)9(13)14/h3-5,8H,1-2H3,(H,13,14)
    • InChI Key: YHCIYADQVSYKCS-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1=CN=C(C=C1)N(C)C

Computed Properties

  • Exact Mass: 198.08045576g/mol
  • Monoisotopic Mass: 198.08045576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.4Ų

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Additional information on 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

Introduction to 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic Acid (CAS No. 1865041-07-1)

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid, identified by its CAS number 1865041-07-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural versatility. The presence of both a fluoroacetic acid moiety and a dimethylaminopyridine group imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structure of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid consists of a pyridine ring substituted at the 3-position with a dimethylamino group, further connected to a fluoroacetic acid side chain. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological pathways. The fluorine atom in the fluoroacetic acid moiety is particularly noteworthy, as it can enhance the metabolic stability and binding affinity of the compound, thereby improving its pharmacokinetic profile.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous diseases, including cancer and inflammatory disorders. The pyridine-based scaffold in 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid offers an excellent platform for designing molecules that can disrupt these interactions. For instance, studies have shown that pyridine derivatives can effectively bind to hydrophobic pockets within PPI interfaces, thereby inhibiting their function. The dimethylamino group further enhances the solubility and bioavailability of the compound, making it more suitable for in vivo applications.

One of the most compelling aspects of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is its potential in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The fluoroacetic acid moiety has been demonstrated to improve the binding affinity of kinase inhibitors by increasing their interaction with the ATP-binding pocket. Additionally, the pyridine ring can be further modified to optimize interactions with specific residues on the kinase domain, leading to more potent and selective inhibitors.

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the desired substituents onto the pyridine ring. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound and confirming its structural integrity.

In terms of biological activity, preliminary studies on 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid have revealed promising results in vitro. The compound has shown inhibitory effects on several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in immune responses and cell cycle regulation, respectively. These findings suggest that this compound could be a lead candidate for further development into therapeutic agents for conditions such as autoimmune diseases and cancer.

The pharmacokinetic properties of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid are also an area of active investigation. In preclinical studies, it has been observed that the compound exhibits moderate solubility in water and favorable metabolic stability in vitro. These characteristics are crucial for ensuring that the drug reaches its target site effectively and remains active long enough to exert its therapeutic effect. Additionally, studies on its distribution and excretion profiles will provide valuable insights into its potential side effects and dosing regimens.

The development of novel drug candidates often involves iterative optimization based on structural modifications guided by computational modeling and experimental data. In the case of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid, computational methods such as molecular docking have been used to predict how different substituents might interact with biological targets. These predictions can then be validated through experimental assays, allowing researchers to refine their designs iteratively. This approach has been instrumental in identifying more potent and selective inhibitors from early-stage screening libraries.

The future prospects for 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid are bright, with ongoing research aimed at expanding its therapeutic applications. One promising direction is its use as a tool compound in drug discovery pipelines. By serving as a scaffold for structure-based drug design, this compound could accelerate the development of new therapies targeting challenging disease areas such as neurodegenerative disorders and infectious diseases.

In conclusion, 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid (CAS No. 1865041-07-1) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile building block for designing molecules with tailored biological activities. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments that address unmet medical needs.

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